molecular formula C28H27NO5 B6502705 3-(3,4-dimethoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-74-6

3-(3,4-dimethoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6502705
CAS No.: 929444-74-6
M. Wt: 457.5 g/mol
InChI Key: GQRSGCSRQVZHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a bicyclic chromeno-oxazinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-phenylpropyl chain at position 7.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(3-phenylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-31-25-12-10-20(15-26(25)32-2)23-17-33-28-21(27(23)30)11-13-24-22(28)16-29(18-34-24)14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,6,9,14,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRSGCSRQVZHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
EthanolNone8065
AcetonitrileH₂SO₄8072
DMFK₂CO₃6085
CH₂Cl₂Grubbs II4058

Ethanol-based systems () align with green chemistry principles, while DMF and Grubbs II enhance efficiency at higher costs.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)CostScalability
One-pot condensation165–78LowHigh
Alkylation261ModerateModerate
Cross-metathesis258HighLow

The one-pot method () is optimal for large-scale synthesis, whereas cross-metathesis offers precision for specialized derivatives.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at C-8 and C-10 are minimized using bulky bases (e.g., DBU).

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves regioisomers, with HPLC purity >98% .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the oxazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the chromeno-oxazinone scaffold significantly impact physicochemical properties. Key comparisons are summarized below:

Compound Name R1 (Position 3) R2 (Position 9) Melting Point (°C) Key Structural Features
Target Compound 3,4-Dimethoxyphenyl 3-Phenylpropyl N/A High lipophilicity due to phenylpropyl chain; electron-rich aromatic system .
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-... (CAS 929811-00-7) 4-Chlorophenyl Thiophen-2-ylmethyl N/A Chlorine atom increases electronegativity; thiophene enhances π-conjugation .
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (Compound 4h, n=3 in Evd. 4) 3,4-Dimethoxyphenyl 4-Hydroxybutyl 154–156 Hydroxybutyl improves solubility; trifluoromethyl adds metabolic resistance .
2-(3,4-Dichlorophenyl)-9-(3-fluorobenzyl)-... (Fig. 17 in Evd. 3) 3,4-Dichlorophenyl 3-Fluorobenzyl N/A Dichlorophenyl enhances electrophilicity; fluorine improves bioavailability .
9-Cyclopropyl-3-(3,4-dimethoxyphenyl)-... (Evd. 9) 3,4-Dimethoxyphenyl Cyclopropyl N/A Cyclopropyl introduces ring strain, potentially altering conformational flexibility .


Key Observations:

  • Lipophilicity: The 3-phenylpropyl chain in the target compound likely confers higher lipophilicity compared to shorter alkyl or polar substituents (e.g., hydroxybutyl in or thiophen-2-ylmethyl in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing chlorine atoms in and . This difference may modulate binding affinities in target proteins reliant on charge-transfer interactions .

Biological Activity

3-(3,4-Dimethoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique chromeno-oxazinone core structure with various substituents that may influence its pharmacological properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromeno Core : Utilizing a cyclization reaction between a phenol derivative and an aldehyde under acidic or basic conditions.
  • Introduction of the Oxazinone Ring : Achieved by reacting the chromeno intermediate with an amine and a carbonyl compound under reflux conditions.
  • Attachment of Substituents : The dimethoxyphenyl and phenylpropyl groups are introduced via Friedel-Crafts reactions using appropriate halides or anhydrides in the presence of Lewis acid catalysts.

Biological Activity

Research has indicated that this compound exhibits notable biological activities which include:

Anticancer Activity

A study highlighted the cytotoxic effects of related compounds on HepG2 liver cancer cells. Compounds derived from similar structures demonstrated significant cytotoxicity with IC50 values ranging from 1.38 to 3.21 μM. Specifically, one derivative was shown to induce apoptosis through mechanisms involving p53 activation and Bcl-2 downregulation, suggesting potential pathways for therapeutic intervention in cancer treatment .

Anti-inflammatory Effects

Preliminary findings suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be particularly relevant in treating conditions characterized by chronic inflammation.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • It could modulate gene expression related to apoptosis and cell cycle regulation.

Case Studies

Recent studies involving structurally related compounds provide valuable insights into the biological activity of this compound:

CompoundIC50 (μM)Mechanism of Action
Compound 91.38Induces apoptosis via p53 activation
Compound 102.52Inhibits β-tubulin polymerization
Compound 113.21Triggers cell cycle disturbance

These findings highlight the potential therapeutic applications of this class of compounds in oncology.

Q & A

Q. What are the key synthetic strategies for constructing the chromeno-oxazine core in this compound?

The chromeno-oxazine framework is typically synthesized via multi-step cyclization reactions. A common approach involves:

  • Step 1 : Formation of the chromene moiety using a Pechmann condensation between resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Introduction of the oxazine ring via nucleophilic substitution or cyclocondensation with amines or urea derivatives. For example, reacting the chromene intermediate with 3-phenylpropylamine under reflux in ethanol .
  • Step 3 : Functionalization of the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, requiring Pd catalysts and optimized ligand systems . Critical parameters: Temperature control (~80–120°C), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the chromene-oxazine core) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., molecular ion [M+H]⁺) to confirm molecular formula (C₃₀H₂₉NO₅) .
  • X-ray Crystallography : Resolve bond angles and stereochemistry, particularly for the fused heterocyclic system .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer screening : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or phosphodiesterases, using ATP/NADH consumption rates . Controls: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2 or Topoisomerase II) using PDB structures (e.g., 1KE5) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
  • QSAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like LogP and polar surface area .

Q. What experimental designs address contradictions in reported bioactivity data for chromeno-oxazine derivatives?

  • Variable standardization : Control cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Structural analogs : Compare activity of 3,4-dimethoxyphenyl vs. 4-chlorophenyl derivatives to isolate substituent effects .
  • Mechanistic studies : Use Western blotting (e.g., caspase-3 activation) or flow cytometry (apoptosis assays) to validate target engagement .

Q. How does the 3-phenylpropyl side chain influence solubility and pharmacokinetics?

  • LogP measurement : Shake-flask method with octanol/water partitioning to determine hydrophobicity (predicted LogP ~4.2) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Permeability assays : Caco-2 monolayer model to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the final cyclization step?

  • Catalyst optimization : Replace traditional Lewis acids (AlCl₃) with milder catalysts like Sc(OTf)₃ to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 150°C, improving yield by 15–20% .
  • Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) during intermediate steps .

Q. How can researchers identify and quantify degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-QTOF analysis : High-resolution MS to identify fragments (e.g., loss of methoxy groups or oxazine ring cleavage) .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines with spike-recovery tests (95–105% accuracy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.